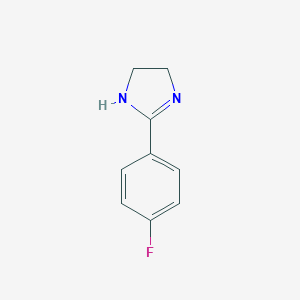![molecular formula C14H10ClF3N2O B183413 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 794-57-0](/img/structure/B183413.png)
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used tool in scientific research for studying the physiological effects of β2-adrenergic receptor blockade.
Mechanism Of Action
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. β2-adrenergic receptors are found in various tissues, including the lungs, heart, and skeletal muscle. When activated, they stimulate various physiological processes, such as bronchodilation, heart rate increase, and glycogen breakdown. By blocking β2-adrenergic receptors, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 inhibits these processes.
Biochemical And Physiological Effects
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has various biochemical and physiological effects depending on the tissue and the experimental conditions. In the lungs, it inhibits bronchodilation and can induce bronchoconstriction. In the heart, it decreases heart rate and contractility. In skeletal muscle, it inhibits glycogen breakdown and can impair exercise performance. It also has metabolic effects, such as decreasing insulin secretion and increasing lipolysis.
Advantages And Limitations For Lab Experiments
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for specific investigation of the role of β2-adrenergic receptors in various physiological processes. It is also well-tolerated in animals and humans, with few reported side effects. However, it has some limitations. It can induce bronchoconstriction in some animal models, which can complicate lung-related experiments. It can also impair exercise performance, which can limit its use in studies that investigate the effects of exercise on various physiological processes.
Future Directions
There are several future directions for the use of 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 in scientific research. One direction is the investigation of the effects of β2-adrenergic receptor blockade on various disease states, such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. Another direction is the investigation of the role of β2-adrenergic receptors in various physiological processes, such as glucose metabolism and muscle protein synthesis. Additionally, the development of more selective β2-adrenergic receptor antagonists could provide further insight into the role of β2-adrenergic receptors in various physiological processes.
Synthesis Methods
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 can be synthesized through a two-step process. The first step involves the reaction of 3-chloroaniline with 2-(trifluoromethyl)phenyl isocyanate to form 1-(3-chlorophenyl)-3-(2-trifluoromethylphenyl)urea. The second step involves the reaction of the intermediate with sodium hydroxide to form the final product, 1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551.
Scientific Research Applications
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea 118,551 is widely used in scientific research to study the physiological effects of β2-adrenergic receptor blockade. It is commonly used in animal studies to investigate the role of β2-adrenergic receptors in various physiological processes, such as bronchodilation, heart rate regulation, and glucose metabolism. It is also used in human studies to investigate the effects of β2-adrenergic receptor blockade on exercise performance and muscle metabolism.
properties
CAS RN |
794-57-0 |
|---|---|
Product Name |
1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea |
Molecular Formula |
C14H10ClF3N2O |
Molecular Weight |
314.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10ClF3N2O/c15-9-4-3-5-10(8-9)19-13(21)20-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H2,19,20,21) |
InChI Key |
LCNIOHIXJKYVFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
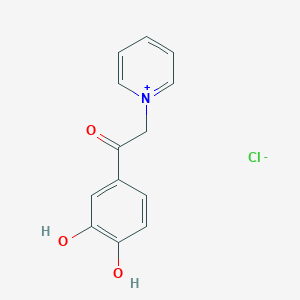
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)
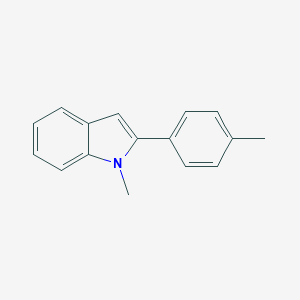
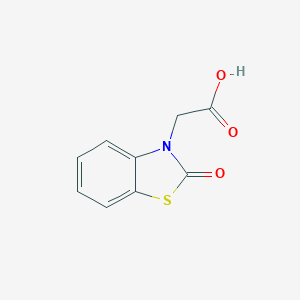
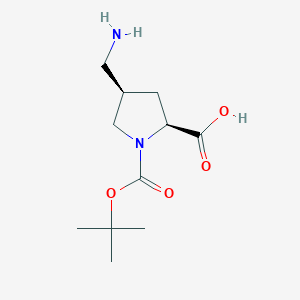
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
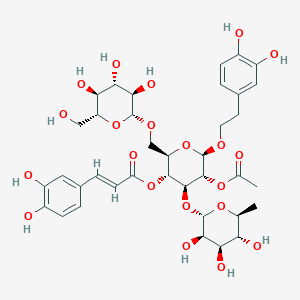
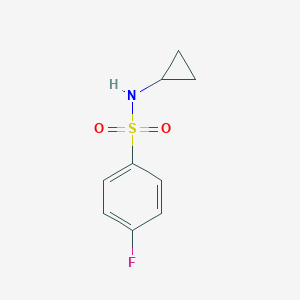
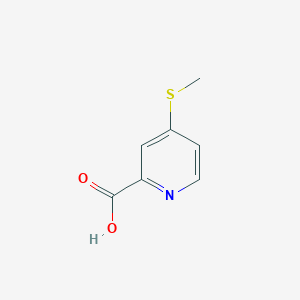
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)

